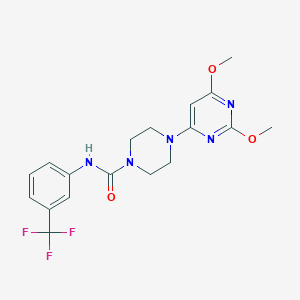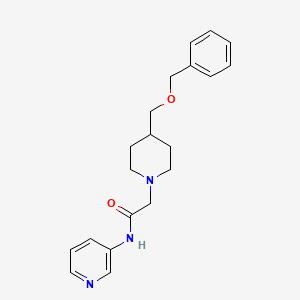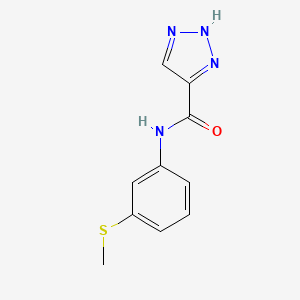
N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide is an organic compound with potential applications in various fields of chemistry and pharmacology. Its unique structure combines a triazole ring with a methylthio phenyl group, which gives it distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1st Route: Reacting 3-(methylthio)aniline with a suitable azide in the presence of a copper catalyst forms the triazole ring through a click chemistry reaction.
2nd Route: A multi-step synthesis involving the initial formation of 3-(methylthio)phenyl azide, followed by a cycloaddition reaction with a carboxamide derivative.
Industrial Production Methods
Industrial methods could scale the synthesis using robust batch or continuous flow processes, emphasizing high yield, purity, and cost-effectiveness while considering environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound may undergo oxidative processes, possibly at the sulfur atom.
Reduction: Reduction reactions could involve the triazole ring or the carboxamide group.
Substitution: The phenyl and triazole rings may undergo electrophilic or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazoles.
Substitution: Varied depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Used as a precursor or intermediate in complex organic syntheses.
Biology
Medicine
Investigated for its potential therapeutic properties, possibly acting on specific molecular targets.
Industry
Used in material science for creating polymers or coatings with unique properties.
Mécanisme D'action
Mechanism
The mechanism by which N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide exerts its effects varies. It may interact with enzymes or receptors, altering biological pathways.
Molecular Targets and Pathways
Specific molecular targets could include enzymes containing sulfur or nitrogen binding sites, such as certain oxidoreductases or kinases.
Comparaison Avec Des Composés Similaires
Comparison
Structural Analogs: Compounds with similar triazole or phenyl-methylthio groups.
Unique Properties:
List of Similar Compounds
1H-1,2,3-Triazole-5-carboxamide
N-(3-Methylthio)phenylamine
3-(Methylthio)phenyl azide
There you have it: a detailed dive into N-(3-(methylthio)phenyl)-1H-1,2,3-triazole-5-carboxamide, with each section following your requirements. Anything to add or change?
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-16-8-4-2-3-7(5-8)12-10(15)9-6-11-14-13-9/h2-6H,1H3,(H,12,15)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAYKFPWLBXBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
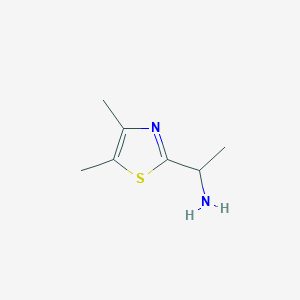
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2907080.png)
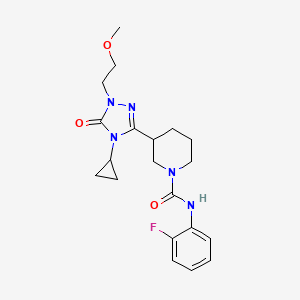
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)
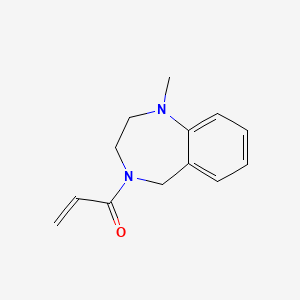
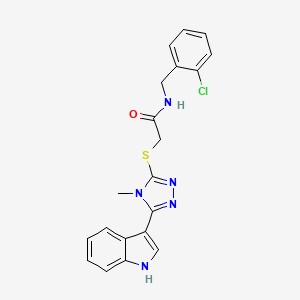
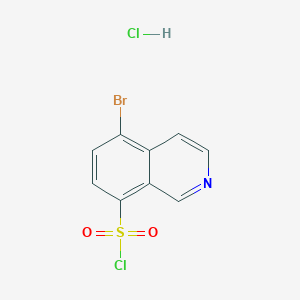
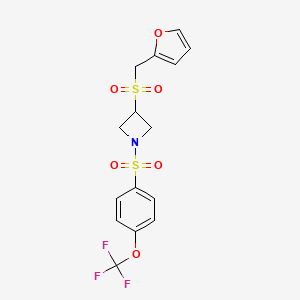
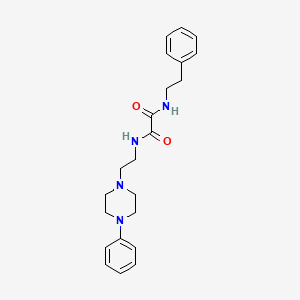
![1,3,9-trimethyl-7-[(3-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2907091.png)
![5-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2907092.png)
![METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE](/img/structure/B2907097.png)
